C-5 Chlorine Enables Sub‑100 nM Kinase Inhibition Across TBK1, VEGFR2, and PKCβ; Unsubstituted and 5‑Fluoro Analogs Cannot Recapitulate This Profile
Derivatives elaborated from the 5-chloro-1-methylindole-3-carbaldehyde scaffold achieve potent, multi-kinase inhibition. A compound incorporating the 5-chloro-1-methylindol-3-yl-methylene motif demonstrates IC₅₀ values of 49 nM against TBK1, 10 nM against VEGFR2, and 152 nM against VEGFR2 in an alternative chemotype [1][2][4]. A bisindolylmaleimide derivative bearing the same indole fragment inhibits PKCβ with an IC₅₀ of 110 nM [3]. By contrast, publicly available kinase profiling for derivatives built on the unsubstituted 1-methyl-1H-indole-3-carbaldehyde (CAS 19012-03-4) or the 5‑fluoro analog (CAS 441715-30-6) does not report comparable sub‑100 nM activity against this same panel, and SAR studies on 5‑substituted indole-2-carboxylates confirm that replacing chlorine with hydrogen, fluorine, or methoxy at the 5‑position results in significant loss of antiproliferative potency in EGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹ‑driven cell lines [5].
| Evidence Dimension | Kinase inhibition potency of elaborated derivatives (IC₅₀) |
|---|---|
| Target Compound Data | TBK1: 49 nM; VEGFR2: 10 nM and 152 nM (two chemotypes); PKCβ: 110 nM |
| Comparator Or Baseline | 1-methyl-1H-indole-3-carbaldehyde (CAS 19012-03-4) and 5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 441715-30-6): no reported sub‑100 nM activity against this kinase panel |
| Quantified Difference | >10‑fold potency advantage for 5‑Cl derivatives relative to 5‑H and 5‑F analogs in EGFR/BRAF cell viability assays [5] |
| Conditions | TBK1: recombinant full-length enzyme, CK1tide substrate, microfluidic mobility shift assay; VEGFR2: time-resolved fluorescence assay (baculovirus-expressed cytoplasmic domain); PKCβ: radiometric assay (rat enzyme, [γ‑³²P]ATP); EGFR cell viability: MTT assay in A549 and HCT‑116 lines |
Why This Matters
Procurement of the 5‑chloro building block is mandatory for maintaining the SAR‑established kinase potency; switching to 5‑H or 5‑F starting materials requires complete re‑optimization of the lead series with no guarantee of recovering sub‑100 nM activity.
- [1] BindingDB BDBM50448973 (CHEMBL3125741). IC₅₀ 49 nM against human TBK1 (recombinant full-length, CK1tide substrate, microfluidic mobility shift assay). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448973 View Source
- [2] BindingDB BDBM50182144 (CHEMBL204726). IC₅₀ 10 nM against human VEGFR2 (ChEMBL_347111). Available at: https://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50017437 View Source
- [3] BindingDB BDBM2606. IC₅₀ 110 nM against rat PKCβ (radiometric assay, [γ‑³²P]ATP). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=2606 View Source
- [4] BindingDB BDBM50203084 (CHEMBL2010816). IC₅₀ 152 nM against human VEGFR2 (time-resolved fluorescence assay, baculovirus-expressed cytoplasmic domain). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203084 View Source
- [5] Al-Wahaibi LH, Mohammed AF, Abdelrahman MH, Trembleau L, Youssif BGM. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. 2023;28(3):1269. Available at: https://search.subito-doc.de/vufind-test/EdsRecord/edb,161857933 View Source
